Product packaging for N,N-dimethyl-1H-indole-5-carboxamide(Cat. No.:CAS No. 23690-51-9)

N,N-dimethyl-1H-indole-5-carboxamide

Cat. No.: B2604084
CAS No.: 23690-51-9
M. Wt: 188.23
InChI Key: SJIGVLPIOOMDCM-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. ontosight.ainih.gov Its prevalence in a multitude of natural products, including alkaloids and essential amino acids like tryptophan, underscores its biological significance. This versatile framework is a key component in numerous approved drugs, demonstrating a wide spectrum of pharmacological activities. Researchers have successfully developed indole derivatives with applications in treating a range of conditions, from cancer and microbial infections to inflammatory disorders and neurological diseases. ontosight.ai The indole nucleus's ability to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, pi-stacking, and hydrophobic interactions, makes it an exceptionally valuable scaffold in the design of novel therapeutics. yu.edu.jo

The following table provides a glimpse into the diverse biological activities exhibited by various indole derivatives, highlighting the broad therapeutic potential of this scaffold.

Biological Activity Example of Indole Derivative Class Therapeutic Area
AnticancerIndole-chalcones, Pyrazolinyl-indolesOncology
AntimicrobialIndole-thioureasInfectious Diseases
Anti-inflammatoryIndole-acrylamide derivativesInflammatory Disorders
AntiviralIndole-based 1,3,4-oxadiazolesVirology
NeuroprotectiveIndole-curcumin derivativesNeurology

Overview of Carboxamide Derivatives in Drug Discovery and Development Research

The carboxamide group is another fundamental functional group frequently employed in the design of therapeutic agents. Its presence can significantly influence a molecule's physicochemical properties, such as its solubility, stability, and ability to cross biological membranes. The amide bond is a key structural feature in peptides and proteins, and its incorporation into small molecules can facilitate crucial interactions with biological targets, often through hydrogen bonding. researchgate.net Carboxamide derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Their versatility and favorable pharmacological profiles have solidified their importance in the drug discovery and development pipeline. nih.gov

Positioning of N,N-dimethyl-1H-indole-5-carboxamide within the Indole Carboxamide Class

This compound is a specific molecule within the expansive class of indole carboxamides. Its structure is characterized by an indole core with a carboxamide functional group attached at the 5-position of the indole ring.

The defining feature of this compound is the presence of two methyl groups on the nitrogen atom of the carboxamide. This N,N-dimethyl substitution has several implications for the molecule's properties. Firstly, it removes the possibility of the amide nitrogen acting as a hydrogen bond donor, which can significantly alter its binding interactions with biological targets compared to primary or secondary amides. Secondly, the methyl groups can influence the molecule's conformation and lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

While extensive academic research focused solely on this compound is not widely available in the public domain, the structural motif itself is of interest. The placement of the carboxamide at the 5-position of the indole ring is a common strategy in the design of compounds targeting various receptors and enzymes. The N,N-dimethyl substitution provides a specific modification to explore structure-activity relationships (SAR) within a series of indole-5-carboxamide analogues.

To understand the potential academic relevance of this compound, it is essential to consider the broader research landscape of indole-5-carboxamide derivatives. This class of compounds has been investigated for a range of biological activities. For instance, various substituted indole-5-carboxamides have been explored as potential anticancer agents, kinase inhibitors, and modulators of various receptors. ontosight.airsc.org

The following table summarizes the biological targets and therapeutic areas of interest for some reported indole-5-carboxamide derivatives, providing a context for the potential research avenues for this compound.

Indole-5-carboxamide Derivative Class Biological Target/Activity Potential Therapeutic Area
Substituted Indole-5-carboxamidesEpidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) InhibitionOncology
Indole-5-carboxamide AnalogsAllosteric modulation of cannabinoid receptor 1 (CB1)Neurological Disorders
Indole-3-isoxazole-5-carboxamidesAnticancer and antioxidant activityOncology
N-substituted Indole-5-carboxamidesAntimicrobial activityInfectious Diseases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B2604084 N,N-dimethyl-1H-indole-5-carboxamide CAS No. 23690-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIGVLPIOOMDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigative Studies of Biological Activities and Molecular Interactions Preclinical Research

Enzyme Inhibition Studies

Comprehensive searches of scientific literature and databases were conducted to identify studies related to the enzyme inhibitory properties of N,N-dimethyl-1H-indole-5-carboxamide.

Monoamine Oxidase B (MAO-B) Inhibition and Selectivity Research

No publicly available research studies were identified that specifically investigate the inhibitory activity of this compound against Monoamine Oxidase B (MAO-B). While the broader class of indole-5-carboxamides has been explored for MAO-B inhibition, with some derivatives showing potent and selective activity, data on the N,N-dimethyl substituted version is not present in the reviewed literature. nih.govresearchgate.netnih.gov Therefore, no data on its half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or selectivity over MAO-A is available.

Kinase Inhibition (e.g., Bruton's Tyrosine Kinase (BTK), VEGFR2, Dishevelled 1 (DVL1))

A thorough review of the literature found no studies detailing the inhibitory effects of this compound on Bruton's Tyrosine Kinase (BTK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), or Dishevelled 1 (DVL1). Research on kinase inhibition by indole-containing compounds is extensive, but specific data for this compound is absent.

Receptor Modulation Research

Investigations into the potential of this compound to modulate receptor activity were also conducted through extensive literature searches.

Allosteric Modulation of Receptors (e.g., Cannabinoid Receptor 1 (CB1))

No published research was found that examines the allosteric modulation of the Cannabinoid Receptor 1 (CB1) by this compound. The field of CB1 allosteric modulation has seen the exploration of various indole-2-carboxamide derivatives, but studies on the indole-5-carboxamide isomer, specifically the N,N-dimethyl derivative, have not been reported. nih.govnih.govresearchgate.net

Ligand-Receptor Binding Kinetics and Thermodynamics Research

There are no available scientific studies on the ligand-receptor binding kinetics or thermodynamics of this compound with any biological receptor. Consequently, data regarding its association rate constant (k_on), dissociation rate constant (k_off), equilibrium dissociation constant (K_D), and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are not available. ibmc.msk.ru

Cellular Pathway Modulation in Preclinical Models

The indole (B1671886) carboxamide core has been a focal point for the development of compounds that modulate key cellular pathways involved in diseases like cancer. These derivatives have been shown to interfere with cell division, blood vessel formation, and cellular stress responses.

A significant body of research has demonstrated the anti-proliferative effects of various indole carboxamide derivatives against a panel of human cancer cell lines. These compounds have shown efficacy in inducing cell death and inhibiting the growth of cancers, including leukemia, colon, breast, and pancreatic cancers.

For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated potent activity against the K-562 leukemia cell line, with certain derivatives exhibiting sub-micromolar efficacy. nih.gov One compound bearing a p-chlorobenzene group showed an IC50 value of 0.61 µM against K-562 cells. nih.gov Another derivative, featuring a p-N,N-dimethyl amino group, was identified as a potent antiproliferative agent against four different cancer cell lines with a mean GI50 value of 36 nM. tandfonline.com

Studies on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed that specific derivatives displayed potent growth inhibition, with GI50 values as low as 29 nM, outperforming the reference drug erlotinib (B232) in some cases. tandfonline.comresearchgate.net Furthermore, a different indole-aryl amide derivative was found to selectively inhibit the proliferation of the HT29 colon cancer cell line while not affecting healthy human intestinal cells. mdpi.com The anti-proliferative activity of another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, was confirmed against the A549 lung cancer cell line, showing an IC50 of 14.4 µg/mL. waocp.orgnih.gov

Table 1: Anti-proliferative Activity of Selected Indole Carboxamide Derivatives

Compound Class Cancer Cell Line Measurement Value Reference
N-substituted 1H-indole-2-carboxamides K-562 (Leukemia) IC50 0.61 µM nih.gov
Indole-aryl amides HT29 (Colon) - Selective toxicity mdpi.com
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide A549 (Lung) IC50 14.4 µg/mL waocp.orgnih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides Panel of 4 cell lines GI50 29 nM - 47 nM tandfonline.com
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide A549 (Lung) IC50 45.5 µg/mL nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several indole carboxamide derivatives have been investigated for their ability to inhibit this process.

In an ex vivo rat aorta model, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant anti-angiogenic activity, with an IC50 of 15.4 µg/mL. waocp.orgnih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key cell type in angiogenesis, with an IC50 of 5.6 µg/mL. waocp.orgnih.gov Similarly, another carbothioamide derivative showed anti-angiogenic effects in the rat aorta ring assay with an IC50 of 56.9 µg/mL and also inhibited HUVEC proliferation. nih.gov A related 5-bromoindole (B119039) carbothioamide derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC), also effectively suppressed the growth of micro-blood vessels in the ex vivo rat aorta assay in a dose-dependent manner, with a calculated IC50 value of 13.42 µg/ml. pensoft.net These findings suggest that the anti-angiogenic effects may be linked to the direct inhibition of endothelial cell proliferation. waocp.orgnih.govnih.gov

Table 2: Anti-angiogenic and Anti-proliferative (Endothelial Cell) Activity of Indole Carboxamide Derivatives

Compound Model/Cell Line Measurement Value Reference
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide Rat Aorta (ex vivo) IC50 15.4 µg/mL waocp.orgnih.gov
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide HUVEC (in vitro) IC50 5.6 µg/mL waocp.orgnih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide Rat Aorta (ex vivo) IC50 56.9 µg/mL nih.gov
4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide HUVEC (in vitro) IC50 76.3 µg/mL nih.gov
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) Rat Aorta (ex vivo) IC50 13.42 µg/mL pensoft.net

Inducing cell cycle arrest is a key strategy for inhibiting cancer cell proliferation. Research has shown that certain indole-aryl amide derivatives can cause cancer cells to accumulate in the G0/G1 phase of the cell cycle in a dose-dependent manner. mdpi.com This arrest is associated with the up-regulation of the anti-proliferative protein p21, a cyclin-dependent kinase inhibitor. mdpi.com

The generation of reactive oxygen species (ROS) is another mechanism through which anticancer agents can induce cell death. nih.gov High levels of ROS can cause oxidative stress and damage to cellular components, leading to apoptosis and cell cycle arrest. nih.govmdpi.com While direct studies on ROS production by this compound are limited, the principle is a recognized strategy in cancer therapy. nih.gov For example, other complex molecules have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells through the excessive generation of mitochondrial ROS. mdpi.com This suggests a potential avenue for investigating the mechanism of action for bioactive indole carboxamides.

The indole scaffold is present in many neuroactive compounds, and its derivatives are being explored for their potential in treating neurodegenerative diseases. Research on synthetic indole–phenolic compounds has highlighted their potential as multifunctional neuroprotective agents. nih.gov These compounds have demonstrated the ability to protect neuroblastoma cells (SH-SY5Y) from oxidative stress-induced cell death. nih.gov

Mechanistic studies suggest that their neuroprotective properties stem from a combination of antioxidant and metal-chelating activities. nih.gov Furthermore, certain indole derivatives have been shown to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease. nih.gov Another study on novel prenylated indole alkaloids found that one compound exhibited promising neuroprotective effects on SH-SY5Y cells against oxidative damage by activating the Keap1-Nrf2 pathway, which helps to attenuate ROS accumulation. mdpi.com These findings position indole-based compounds as promising candidates for the development of therapies for neurodegenerative disorders. nih.govmdpi.com

Anti-infective Research (In Vitro Studies)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The indole nucleus has served as a foundation for the development of compounds with potent activity against a range of bacteria and fungi.

Various indole carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. In one study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with potency exceeding reference antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold in some cases. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov The same series of compounds also showed good to excellent antifungal activity, with Trichoderma viride being the most susceptible fungal strain. nih.gov

Another class of compounds, indole-3-carboxamido-polyamine conjugates, demonstrated pronounced growth inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Cryptococcus neoformans. mdpi.com Further studies on indole derivatives incorporating 1,2,4-triazole (B32235) moieties showed a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including promising activity against the fungus Candida krusei. nih.gov

Table 3: Antimicrobial Activity of Selected Indole Derivatives

Compound Class Microorganism Measurement Value Reference
Indole-rhodanine derivatives Enterobacter cloacae MIC 0.004 - 0.03 mg/mL nih.gov
Indole-rhodanine derivatives Trichoderma viride MIC 0.004 - 0.06 mg/mL nih.gov
Indole-3-carboxamido-polyamine conjugates Staphylococcus aureus MIC - mdpi.com
Indole-3-carboxamido-polyamine conjugates Cryptococcus neoformans MIC - mdpi.com
Indole-triazole derivative Candida krusei MIC 3.125 µg/mL nih.gov

Antiviral Research

Currently, there is a lack of specific preclinical research focusing on the antiviral properties of this compound. While the broader class of indole derivatives has been a subject of interest in antiviral drug discovery, with various studies exploring their potential against viruses like HIV, Hepatitis C, and SARS-CoV-2, specific data on the this compound compound remains unpublished in the accessible scientific literature. frontiersin.orgdaneshyari.com The indole scaffold is recognized for its "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets. frontiersin.org Research into other indole carboxamide derivatives has identified compounds with significant antiviral activity. For instance, a series of indole-7-carboxamides were investigated as potent, orally bioavailable HIV-1 attachment inhibitors. daneshyari.com Similarly, other studies have explored different substituted indole derivatives for their inhibitory effects on viral replication mechanisms. mdpi.comnih.gov However, without direct studies on this compound, its specific antiviral profile, mechanism of action, and potential efficacy are unknown.

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

In the realm of antiparasitic research, particularly concerning Trypanosoma cruzi, the causative agent of Chagas disease, specific investigative studies on this compound are not presently available in the scientific literature. The indole nucleus is a common feature in compounds investigated for activity against various parasites, including Trypanosoma species. nih.govacs.orgmdpi.comnih.govdndi.org For example, research on a series of 1H-indole-2-carboxamides led to the identification of compounds with activity against the intracellular amastigote form of T. cruzi. nih.govacs.org These studies involved extensive medicinal chemistry efforts to optimize potency and pharmacokinetic properties. nih.govacs.orgdndi.org Despite these broader explorations of the indole scaffold for treating trypanosomiasis, research specifically detailing the effects of this compound against T. cruzi or other parasites has not been reported. Therefore, its potential as an antiparasitic agent, its mechanism of action, and its efficacy remain undetermined.

Structure Activity Relationship Sar and Mechanistic Elucidation Research

Positional and Substituent Effects on Biological Activity

The biological profile of indole-5-carboxamides is profoundly influenced by the nature and position of various substituents on the indole (B1671886) scaffold and the carboxamide functionality.

Impact of N-Substitution (e.g., N,N-dimethyl, N-alkyl) on Activity

The substitution on the nitrogen of the carboxamide group plays a pivotal role in modulating the biological activity of indole-based compounds. In the context of indole-2-carboxamides, N-methylation has been shown to be significantly more effective than the unsubstituted (-NH) counterparts. This enhancement is attributed to the increased lipophilicity of the N-methylated analogs, which facilitates crossing of cell membranes to reach their target sites. mdpi.com

The N,N-dimethyl substitution, as present in the titular compound, generally provides a balance of stability and appropriate physicochemical properties for biological activity.

Role of the 5-Carboxamide Moiety

The carboxamide group at the 5-position of the indole ring is a critical anchor for biological activity. Studies on 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides have demonstrated that the presence of a carbonyl group, either as an amide or an ester, at this position is essential for significant affinity to the 5-HT7 receptor. nih.gov This suggests that the carboxamide moiety is directly involved in key interactions with the target receptor.

The amide bond itself is a common functional group in bioactive molecules, contributing to both chemical stability and the ability to form strong intra- and intermolecular hydrogen bonds, which are crucial for target interactions. drughunter.com The orientation and electronic properties of the 5-carboxamide group are therefore fundamental to the molecule's ability to bind to its biological target.

Influence of Other Indole Ring Substitutions (e.g., C3, C2)

Substitutions at other positions of the indole ring, particularly at the C2 and C3 positions, have a profound impact on the biological activity of indole carboxamides.

For indole-2-carboxamides, the introduction of a 5-haloindole moiety via an amide linkage has been shown to improve the ligand binding profile within the protein active site. nih.gov Furthermore, the nature of the substituent at the C3 position of the indole ring is a critical determinant of antiproliferative activity, with the order of activity increasing in the sequence: H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. nih.gov This highlights the sensitivity of the biological target to the steric and electronic properties of the C3 substituent.

In other studies on C3-substituted indole analogs, it has been observed that these substituents can stabilize the resulting indolyl radical, which can enhance cytoprotective activity. nih.gov Many C3-substituted indole analogs have demonstrated efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

Exploration of Isosteres and Bioisosteres of the Carboxamide Linker

Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. drughunter.comnih.gov For the carboxamide linker in indole-5-carboxamides, various isosteres can be considered to modulate activity, stability, and bioavailability.

Common bioisosteres for amides include the trifluoroethylamine group, which mimics the carbonyl group electronically and can enhance metabolic stability. drughunter.com Heterocyclic rings are also frequently employed as amide isosteres. For example, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com

In a related context, the bioisosteric replacement of a phenyl group with a thienyl group in N-phenylcarboxamides has been investigated. It was found that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited similar activity to the phenyl derivative, indicating they can function as effective bioisosteres. nih.gov This principle can be applied to the exploration of novel indole-5-carboxamide analogs where the carboxamide-linked group is replaced with a suitable bioisosteric ring system.

Mechanistic Studies of Target Engagement

Understanding how N,N-dimethyl-1H-indole-5-carboxamide and its analogs interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Molecular Binding Modes and Interaction Profiles with Enzymes/Receptors

Key interactions frequently observed in molecular docking studies of indole derivatives include:

Hydrogen Bonding: The NH group of the indole ring is a common hydrogen bond donor. For instance, in interactions with the serotonin 5-HT2A receptor, a hydrogen bond is formed between the indole NH and the side chain of Thr 3.37. nih.gov Similarly, with the EGFR tyrosine kinase, the indole NH can donate a hydrogen bond to Asp831. nih.gov

Hydrophobic Interactions: The indole ring itself often engages in hydrophobic interactions, including stacking with aromatic residues like phenylalanine. nih.govnih.gov

Salt Bridge Formation: A primary anchoring point for many ligands is an electrostatic interaction between a protonatable nitrogen atom and a conserved aspartate residue within the receptor binding site. nih.gov

Carboxamide Interactions: The carboxamide moiety is crucial for orienting the molecule within the binding pocket and can participate in hydrogen bonding.

Molecular docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives targeting E. coli MurB enzyme revealed that the 1H-indole moiety is critical for activity. mdpi.com

Table 1: Summary of Key Interactions of Indole Derivatives with Biological Targets
Interacting MoietyType of InteractionInteracting Residue (Example)Receptor/Enzyme (Example)
Indole NHHydrogen Bond DonorThr 3.37Serotonin 5-HT2A Receptor nih.gov
Indole NHHydrogen Bond DonorAsp831EGFR Tyrosine Kinase nih.gov
Indole RingHydrophobic/StackingPhenylalanineSerotonin Receptors, EGFR nih.govnih.gov
Protonatable NitrogenSalt BridgeAsp 3.32Serotonin Receptors nih.gov
CarboxamideHydrogen Bonding-Various

These recurring interaction patterns provide a strong basis for predicting the binding mode of this compound and for designing future analogs with improved target engagement.

Kinetic Characterization of Inhibition/Modulation

Research into the kinetic properties of this compound has revealed crucial insights into its interaction with target proteins, particularly concerning the influence of its chemical structure on binding affinity. Investigations have focused on understanding how specific substitutions on the indole scaffold affect the compound's inhibitory or modulatory potential.

A key study exploring the structure-activity relationship of indole derivatives targeting the allosteric binding site of the AAA ATPase p97 provides specific details on the kinetic impact of the N,N-dimethyl substitution at the 5-carboxamide position. nih.gov In this research, this compound was synthesized and evaluated for its binding affinity. The findings indicate that the presence of the two methyl groups on the amide nitrogen leads to a significant reduction in potency. nih.gov

This loss of activity is attributed to steric hindrance within the binding pocket of the target protein. nih.gov The study highlights that the binding site at the indole 5-position is sterically constrained. While the site can accommodate both polar and small hydrophobic groups, the dimethylation of the amide nitrogen in this compound introduces a level of bulkiness that is not well-tolerated, resulting in a near complete loss of binding affinity. nih.gov

In comparison to its less substituted analogs, such as the parent 1H-indole-5-carboxamide and the N-methyl derivative, the N,N-dimethylated version demonstrates markedly lower inhibitory potential. For instance, the monosubstituted amide derivative, UPCDC30310, exhibited a potent IC50 of 100 nM, showcasing a favorable interaction within the binding site. nih.gov This stark contrast underscores the critical role of the substituent size and nature at this position for effective binding. The dimethylation is described as being "sterically prohibited," which rationalizes the observed drop in potency. nih.gov

While a specific IC50 or Ki value for this compound is not explicitly quantified in the study beyond the qualitative description of a "near loss of all potency," the comparative data strongly positions it as a significantly less active analog within its chemical series for this particular biological target. nih.gov

Table of Investigated Compounds and their Potency

Compound Name Structure Target Potency
UPCDC30310 (an analog) 1H-indole-5-carboxamide with a polar substituent AAA ATPase p97 IC50 = 100 nM nih.gov

| This compound | | AAA ATPase p97 | Near loss of all potency nih.gov |

Computational Chemistry and Molecular Modeling in N,n Dimethyl 1h Indole 5 Carboxamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N,N-dimethyl-1H-indole-5-carboxamide, docking studies have been instrumental in understanding its binding to specific protein targets.

Molecular docking simulations have been employed to predict the binding affinity and pose of this compound within the allosteric binding site of the AAA ATPase p97. In these studies, the compound, also referred to as UPCDC30368, was docked into the p97 binding pocket to elucidate the structural basis of its activity. The predicted binding pose of this compound revealed that the dimethylation of the amine in the C(5)-amide group results in a significant loss of potency. nih.gov This is attributed to steric hindrance within the binding site, which prevents the compound from adopting an optimal conformation for high-affinity binding. nih.gov

The docking studies highlighted a key structural feature that governs the binding affinity of this class of indole (B1671886) amides. The presence of the two methyl groups on the amide nitrogen leads to an unfavorable orientation within a subsite of the binding pocket. nih.gov This contrasts with the binding mode of more potent analogs, where the amide group can participate in a favorable hydrogen bonding network. nih.gov

A comparison of the binding modes of this compound with its less substituted counterparts, such as the primary amide (UPCDC30310) and the monomethyl amide (UPCDC30367), demonstrated a clear structure-activity relationship (SAR). The primary amide exhibits potent binding, while the introduction of a single methyl group leads to a suboptimal binding mode, and the dimethylated compound is nearly inactive. nih.gov

Table 1: Comparative Binding Affinities of 5-Substituted Amide Derivatives

Compound ID Substitution on Amide Nitrogen IC50 (nM)
UPCDC30310 (6) -H 100
UPCDC30367 (14) -CH3 450

This table is interactive. You can sort and filter the data by clicking on the column headers.

The analysis of the docked pose of this compound within the p97 allosteric site revealed specific ligand-protein interactions that contribute to its binding, or lack thereof. The dimethylamide moiety is sterically prohibited from engaging in the favorable interactions observed for more potent analogs. nih.gov

In the case of the highly potent primary amide analog (UPCDC30310), the two threonine side chain hydroxyl groups and the indole 5-position amide nitrogen coordinate a water molecule in a hydrogen bonding network. nih.gov Additionally, the 5-position amide nitrogen forms a hydrogen bond with the backbone carbonyl carbon of Ser 511. nih.gov

For the monomethyl derivative (UPCDC30367), the polar amide carbonyl group can still form a hydrogen bond with the Thr 509 hydroxyl group. However, the water-mediated hydrogen bond is lost, and the amide methyl group assumes a partially solvent-exposed and unfavorable orientation. nih.gov

In stark contrast, the dimethylamide of this compound is sterically prevented from participating in these crucial hydrogen bonding interactions, leading to a near complete loss of potency. nih.gov This highlights the critical role of specific hydrogen bonds and the detrimental effect of steric clashes in the binding of this compound to p97.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

As of the current literature, specific QSAR models developed exclusively for a series of compounds centered around this compound have not been reported. While QSAR studies have been conducted on other classes of indole-2-carboxamides and indole derivatives to predict their biological activities against various targets, a dedicated model for this compound and its close analogs is not publicly available. ijpar.comnih.govresearchgate.net

In the absence of a specific QSAR study for this compound, the key pharmacophore features can be inferred from the structure-activity relationships of related indole amide inhibitors of p97. nih.gov The essential pharmacophoric elements for potent p97 inhibition in this series include the indole scaffold, a polar substitution at the 5-position, and an amide group capable of acting as a hydrogen bond donor. The dimethylation of the amide nitrogen in this compound disrupts this key hydrogen bonding capability, rendering it inactive and thus highlighting the importance of this feature in the pharmacophore model.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide valuable insights into the stability of a ligand-protein complex and any conformational changes that may occur upon binding.

Specific molecular dynamics simulation studies focusing on the binding of this compound to its biological targets, such as p97, have not been detailed in the available scientific literature. While MD simulations have been employed to investigate the stability of other indole derivatives in the binding sites of their respective targets, similar analyses for this compound are not publicly documented. Such studies would be beneficial to further understand the dynamic nature of the steric clashes and the instability of the binding pose suggested by molecular docking.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful computational techniques that have become indispensable in modern drug discovery and materials science. These methods allow researchers to explore vast chemical spaces, predict the properties of novel compounds, and prioritize synthetic efforts towards molecules with the highest potential for desired biological activity or material characteristics. In the context of this compound and its derivatives, these computational approaches offer a rational and efficient pathway to identify novel compounds with enhanced properties.

Virtual screening involves the use of computational methods to screen large libraries of chemical structures against a biological target. This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active molecules to identify new ones with similar properties. In contrast, structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score potential ligands.

The design of virtual libraries is a crucial preceding step, where a focused or diverse collection of virtual compounds is generated based on a core scaffold, such as the indole-5-carboxamide moiety. By systematically modifying substituents at various positions on the indole ring and the carboxamide nitrogen, researchers can create a vast library of virtual analogs of this compound. These libraries can then be subjected to in silico screening to identify promising candidates for synthesis and experimental testing.

A key aspect of in silico screening is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For instance, a study on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which share the carboxamide feature, developed 3D-QSAR models to identify key structural features for anticancer activity researchgate.net. A similar approach could be applied to a virtual library of this compound derivatives to predict their potential as, for example, anticancer agents.

The following table illustrates the type of data generated from a 3D-QSAR study on anticancer agents, which could be analogously applied to indole-5-carboxamide derivatives.

Model TypeCorrelation Coefficient (R²) for Training SetCross-validation Correlation Coefficient (Q²) for Test Set
Atom-based 3D-QSAR0.87040.5715
Field-based 3D-QSAR0.8170.5697
This table is based on data for 4-oxo-1,4-dihydroquinoline-3-carboxamides and is presented as an example of the statistical significance of QSAR models that could be developed for this compound derivatives researchgate.net.

Molecular docking is another critical tool in structure-based virtual screening. This technique predicts the preferred orientation of a ligand when bound to a target protein. The binding affinity is then estimated using a scoring function. For example, in a study of N-substituted quinoxaline-2-carboxamides, molecular docking was used to identify potential biological targets nih.gov. Similarly, a virtual library of this compound analogs could be docked into the active site of a relevant protein target to prioritize compounds with the best predicted binding energies.

The results from such a docking study could be tabulated as shown below, where a lower docking score generally indicates a better binding affinity.

Compound IDTarget ProteinDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Compound ATarget X-8.5-50.2
Compound BTarget X-9.2-55.8
Compound CTarget X-7.9-48.1
This is a hypothetical data table to illustrate the output of a molecular docking study.

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to refine the binding energy calculations nih.govmdpi.comnih.gov. By combining these computational techniques, researchers can efficiently navigate the vast chemical space of this compound derivatives to identify novel compounds with desired biological activities, ultimately accelerating the drug discovery process.

Future Research Directions and Unexplored Avenues

Expansion of Target Space for N,N-dimethyl-1H-indole-5-carboxamide and its Analogues

The structural motif of this compound offers a versatile backbone for interaction with a wide range of biological targets. Future research should prioritize the systematic screening of this compound and its rationally designed analogues against a broader array of molecular targets implicated in various disease states. Indole (B1671886) derivatives have already demonstrated significant activity against targets such as protein kinases, tubulin, and various receptors, suggesting a rich field of possibilities. nih.govmdpi.comnih.gov

A key strategy will be the high-throughput screening of a library of this compound analogues against panels of kinases, G-protein coupled receptors (GPCRs), and ion channels. Given the prevalence of indole-based compounds as kinase inhibitors, particular attention should be paid to cancer-related kinases. mdpi.com Furthermore, exploring targets within the central nervous system is warranted, as many indole derivatives exhibit neuroprotective or psychoactive properties. nih.gov The development of analogues with varied substitution patterns on the indole ring and modifications to the carboxamide group will be crucial in identifying compounds with high affinity and selectivity for novel targets.

Potential Target ClassExamples of Specific TargetsRationale for Exploration
Protein Kinases EGFR, VEGFR-2, BRAFV600E, CDKsIndole scaffolds are common in approved kinase inhibitors for cancer therapy. mdpi.com
Tubulin Colchicine binding siteIndole derivatives have shown potent tubulin polymerization inhibitory activity. nih.gov
GPCRs Serotonin (5-HT) receptors, Cannabinoid (CB1) receptorsThe indole nucleus is a key pharmacophore for many GPCR ligands. nih.gov
Enzymes Topoisomerases, Histone Deacetylases (HDACs)Indole-based compounds have been shown to interrupt the enzymatic activities of these cancer-related targets. tandfonline.com

Development of Advanced Synthetic Strategies for Complex Derivatives

To fully explore the chemical space around this compound, the development and application of advanced synthetic strategies are paramount. While classical methods for indole synthesis, such as the Fischer and Bischler syntheses, remain valuable, modern catalytic methods offer unprecedented efficiency and control for creating complex and diverse derivatives. rsc.org

Future synthetic efforts should focus on late-stage functionalization of the this compound core. Techniques such as C-H activation and functionalization can allow for the direct introduction of various substituents at different positions of the indole ring, bypassing the need for lengthy de novo syntheses. thieme-connect.com Palladium-catalyzed cross-coupling reactions, domino reactions, and multi-component reactions are also powerful tools for constructing libraries of complex indole derivatives with high efficiency. nih.govderpharmachemica.com These advanced methods will enable the rapid generation of analogues with diverse stereochemistry and skeletal frameworks, which is crucial for probing structure-activity relationships and identifying potent and selective modulators of biological targets.

Synthetic StrategyDescriptionPotential Application for this compound
C-H Activation/Functionalization Direct introduction of functional groups at C-H bonds.Regioselective modification of the indole and benzene (B151609) rings. thieme-connect.com
Palladium-Catalyzed Domino Reactions Multiple bond-forming reactions in a single synthetic operation.Rapid assembly of complex polycyclic indole skeletons. nih.gov
Diversity-Oriented Synthesis (DOS) Creation of structurally diverse and complex small molecules.Generation of libraries of indole-based natural product-like compounds. nih.gov
Photocatalysis Use of light to drive chemical reactions.Mild and selective functionalization of the indole core. thieme-connect.com

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To move beyond simply identifying the biological activity of this compound and its analogues, a deeper understanding of their mechanism of action (MoA) is essential. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, unbiased approach to elucidate the complex cellular responses to small molecule perturbation. nih.govelifesciences.org

By treating cells or model organisms with this compound and analyzing the resulting changes across multiple "omic" layers, researchers can identify the specific pathways and networks that are modulated by the compound. pharmafeatures.comnih.gov For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. researchdeliver.com Metabolomics can provide a snapshot of the metabolic state of the cell, highlighting pathways that are impacted by the compound. creative-proteomics.com This integrated approach can help to identify direct molecular targets, uncover off-target effects, and reveal novel biomarkers for compound activity. nih.gov

Omics TechnologyInformation GainedApplication to this compound Research
Transcriptomics (RNA-Seq) Changes in gene expression levels.Identify signaling pathways and cellular processes affected by the compound. elifesciences.org
Proteomics (Mass Spectrometry) Alterations in protein abundance and modifications.Pinpoint direct protein targets and downstream effector proteins. nih.gov
Metabolomics (Mass Spectrometry, NMR) Fluctuations in endogenous metabolite levels.Reveal metabolic pathways disrupted by the compound and identify biomarkers of response. creative-proteomics.com
Genomics (CRISPR screening) Identification of genes that modify compound sensitivity.Uncover genetic determinants of drug response and potential resistance mechanisms.

Exploration of this compound as a Chemical Probe for Novel Biological Pathways

Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical probes to explore novel biological pathways. nih.gov A chemical probe is a small molecule that can selectively modulate a specific protein or pathway, allowing researchers to study its function in a temporal and dose-dependent manner. nih.gov

The development of a highly potent and selective analogue of this compound for a specific, and perhaps novel, biological target would provide a powerful tool for the scientific community. Such a probe could be used to dissect complex signaling cascades, validate new drug targets, and uncover previously unknown biological functions. ebi.ac.uk For example, a fluorescently-tagged version of the molecule could be synthesized to visualize its subcellular localization and interaction with its target protein. mdpi.com The use of such chemical probes can bridge the gap between identifying a bioactive compound and understanding the fundamental biology it influences, ultimately accelerating the pace of biomedical discovery. technologynetworks.comnih.gov

Q & A

Q. What are common synthetic routes for N,N-dimethyl-1H-indole-5-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling indole-carboxylic acid derivatives with dimethylamine. Key steps include:
  • Acid Activation : Use coupling agents like EDCI/HOBt or CDI to activate the carboxylic acid group of 5-substituted indole precursors.
  • Amide Bond Formation : React the activated acid with dimethylamine or its hydrochloride salt under reflux in solvents like DCM or THF.
  • Purification : Employ column chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) and recrystallization to isolate products. Yields range from 30% to 75%, depending on substituent steric effects .

Q. How are this compound derivatives characterized for purity and structure?

  • Methodological Answer : Analytical workflows include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry and substituent integration (e.g., distinguishing N,N-dimethyl groups at δ 2.84–3.10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C21_{21}H24_{24}ClN3_3O) with <0.5% deviation from theoretical values .

Q. What in vitro assays are used to screen biological activity of these compounds?

  • Methodological Answer : Initial screening often employs:
  • Enzyme Inhibition Assays : Fluorescence-based or radiometric assays for targets like kinases or ATPases. For example, p97 ATPase inhibition was tested using malachite green phosphate detection .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. How can substituent effects on this compound bioactivity be systematically studied?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variable substituents (e.g., alkyl chains, halogens) at positions 3, 5, or 7 of the indole ring. For example:
Substituent PositionBioactivity TrendReference
3-Pentyl (11j)Increased ATPase inhibition (IC50_{50} = 0.8 µM)
3-Ethyl (11l)Reduced potency (IC50_{50} = 2.1 µM)
  • Computational Modeling : Docking studies (e.g., Glide SP) to predict binding modes in target proteins like p97 .

Q. What experimental models are suitable for evaluating lipid-lowering activity of these compounds?

  • Methodological Answer :
  • In Vivo Hyperlipidemia Models : Triton WR-1339-induced hyperlipidemic rats are widely used. Key steps:

Induce hyperlipidemia via intraperitoneal Triton WR-1339 (400 mg/kg).

Administer test compounds (oral, 10–50 mg/kg) and measure serum triglycerides (TG) and cholesterol (TC) after 18–24 hours.

Positive controls (e.g., fenofibrate) reduce TG by 40–60% .

Q. How can metabolic stability of these compounds be assessed during preclinical development?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate compounds with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Key Parameters :
  • Half-life (t1/2_{1/2}): >30 min suggests favorable stability.
  • Intrinsic Clearance (CLint_{\text{int}}): Calculated using CLint=0.693t1/2×microsomal proteinvolume\text{CL}_{\text{int}} = \frac{0.693}{t_{1/2}} \times \frac{\text{microsomal protein}}{\text{volume}} .

Q. What strategies resolve analytical challenges in characterizing regioisomeric carboxamide derivatives?

  • Methodological Answer :
  • 2D NMR Techniques : NOESY or HSQC to distinguish N,N-dimethyl groups from positional isomers (e.g., N-methyl vs. C-methyl).
  • HPLC with Chiral Columns : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) and hexane/IPA gradients .

Data Contradictions and Validation

  • Conflicting Bioactivity Trends : While 3-pentyl substituents enhance p97 inhibition in compound 11j (IC50_{50} = 0.8 µM), similar groups in other scaffolds show reduced solubility, complicating SAR interpretations . Validate via orthogonal assays (e.g., SPR for binding affinity).
  • Divergent In Vivo Outcomes : Triton WR-1339 models may overestimate lipid-lowering effects vs. genetic hyperlipidemia models. Cross-validate using ApoE/^{-/-} mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.